2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
Description
2-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a benzofuran-pyrazole hybrid synthesized via a condensation reaction between 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and malononitrile in ethanol with piperidine catalysis, yielding 75% . The compound features a benzofuran core fused with a pyrazole ring and a malononitrile moiety, contributing to its electronic and steric properties. It has been studied for vasodilation activity, with derivatives demonstrating IC50 values (223–275 µM) superior to the reference drug amiodarone hydrochloride (IC50 = 300 µM) in rat aortic ring assays .
Properties
IUPAC Name |
2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O/c22-12-15(13-23)10-17-14-25(18-7-2-1-3-8-18)24-21(17)20-11-16-6-4-5-9-19(16)26-20/h1-11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSJPZLQSYBNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the condensation of benzofuran-2-carbaldehyde with phenylhydrazine to form the corresponding benzofuran-2-yl phenylhydrazone. This intermediate is then reacted with malononitrile under specific conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, this compound serves as a valuable building block for the creation of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. For instance:
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Oxidized derivatives |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Reduced forms |
| Substitution | Sodium cyanide (NaCN), Potassium iodide (KI) | Substituted analogs |
These reactions highlight the compound's versatility as a precursor in synthetic chemistry .
The compound has shown significant promise in biological research, particularly due to its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. For example:
- Antimicrobial Activity: Recent studies indicate that derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, demonstrating broad-spectrum activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 9 | 2.50 | Strong |
| 11b | 20 | Weak |
- Antioxidant Activity: The compound has been reported to show high antioxidant activity with DPPH scavenging percentages between 84.16% and 90.52%, making it a candidate for further exploration in oxidative stress-related conditions .
Medical Applications
In the medical field, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for drug development targeting diseases such as cancer and infections due to its ability to inhibit specific biological pathways.
Case Study: DNA Gyrase B Inhibition
One notable study demonstrated that a derivative of this compound inhibited E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to ciprofloxacin, suggesting its potential as an antimicrobial agent .
Industrial Applications
In industry, 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can be utilized in the production of advanced materials such as polymers and coatings due to its stability and reactivity. The synthesis can be optimized for large-scale production using continuous flow reactors and automated systems to enhance efficiency.
Mechanism of Action
The mechanism by which 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Cores
Naphtho[2,1-b]furan Derivatives
Replacing benzofuran with naphtho[2,1-b]furan (e.g., 2-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile) increases molecular weight and aromaticity. These derivatives exhibit antimicrobial activity, with compound 14 showing efficacy against Gram-positive and Gram-negative bacteria and fungi . Synthesis involves analogous condensation with malononitrile but yields slightly lower (70–80%) due to steric hindrance from the larger naphthofuran system .
Triazole-Based Derivatives
This derivative achieves a higher synthesis yield (93%) due to favorable reaction kinetics .
Analogues with Varied Heterocyclic Systems
Pyrazolone Derivatives
Replacing benzofuran with a dimethylpyrazolone core (e.g., 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)-malononitrile) alters electronic properties. Synthesized via a one-pot reaction of 4-aminoantipyrine and malononitrile, this compound shows a distinct IR profile (C=N stretch at 1658 cm<sup>-1</sup>) and a 90% yield .
Thiazole- and Furan-Containing Analogues
These derivatives are explored in neurodegenerative and oncological research but lack specific activity data .
Comparative Analysis Table
Key Findings and Implications
- Benzofuran Core : The parent compound’s vasodilation activity is attributed to its planar benzofuran-pyrazole system, enabling π-π stacking with vascular receptors .
- Naphthofuran Derivatives : Enhanced antimicrobial activity correlates with increased hydrophobicity from the naphthyl group, improving membrane penetration .
- Triazole and Pyrazolone Analogues : Nitrogen-rich cores improve solubility and target specificity, relevant for enzyme inhibition .
- Substituent Effects: Electron-withdrawing groups (e.g., CN in malononitrile) enhance reactivity, while chloro/methoxy groups modulate lipophilicity .
Biological Activity
The compound 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile represents a novel hybrid structure that combines the pharmacologically active benzofuran and pyrazole moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile in an appropriate solvent under reflux conditions, resulting in a high yield of the desired product . The structure is confirmed through various spectroscopic techniques, including X-ray diffraction.
Antimicrobial Activity
Recent studies have demonstrated that benzofuran-pyrazole derivatives exhibit significant antimicrobial properties. For instance, the compound has shown Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL , indicating broad-spectrum activity against various pathogens .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2 | 2.50 | Strong |
| 9 | 10 | Moderate |
| 11b | 20 | Weak |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH scavenging assay, where it demonstrated significant radical scavenging activity, with percentages ranging from 84.16% to 90.52% for various derivatives . This suggests that modifications to the benzofuran-pyrazole scaffold can enhance antioxidant properties.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through HRBC membrane stabilization assays, showing protection percentages between 86.70% and 99.25% for different derivatives. Notably, the most active compound exhibited a stabilization percentage of 86.70% , indicating its potential to mitigate inflammatory responses .
Cytotoxicity and Anticancer Activity
In vitro studies revealed that certain derivatives possess cytotoxic effects against cancer cell lines. For example, one derivative exhibited an IC50 value of 163.3 µM against cervical cancer cells, indicating moderate cytotoxicity . The mechanism of action appears to involve the induction of autophagy-mediated cell death.
Case Studies
- Antimicrobial Study : A recent investigation identified that compounds derived from benzofuran-pyrazole scaffolds effectively inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to established antibiotics like ciprofloxacin .
- Cytotoxicity Evaluation : Another study focused on the anticancer activity of benzofuran derivatives, revealing that several compounds induced significant cell death in cervical cancer cell lines through autophagy induction mechanisms .
Q & A
What are the standard synthetic protocols for preparing 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile, and how do reaction conditions influence yield and purity?
Answer:
The compound is synthesized via Knoevenagel condensation, where a benzofuran-pyrazole aldehyde reacts with malononitrile. Key factors include:
- Catalyst choice : Lewis acids (e.g., Fe₃O4@NFC@Co(II)) enhance cyclization efficiency by activating carbonyl groups and malononitrile .
- Solvent and temperature : Reflux in THF or aqueous media under microwave/ultrasound irradiation improves reaction rates and yields (e.g., 93% yield in THF vs. 57% in conventional heating) .
- Workup : Flash chromatography or recrystallization ensures purity, with IR and NMR confirming the α,β-unsaturated nitrile structure .
How can spectroscopic data (e.g., IR, NMR) resolve structural ambiguities in malononitrile-derived heterocycles?
Answer:
- IR spectroscopy : The nitrile stretch (~2219–2382 cm⁻¹) confirms malononitrile incorporation. Absence of aldehyde C=O (~1700 cm⁻¹) validates Knoevenagel completion .
- ¹H/¹³C NMR : The methylidene proton (δ 8.5–9.0 ppm) and quaternary carbons (δ 110–120 ppm) distinguish regioisomers .
- X-ray crystallography : Resolves conformational ambiguities (e.g., chair conformation of fused rings) .
What advanced strategies address low yields in multicomponent reactions involving malononitrile?
Answer:
- Microwave/ultrasound activation : Reduces reaction time (e.g., 2 hours vs. 24 hours) and minimizes side products .
- Solvent-free mechanochemical synthesis : Ball-milling achieves >90% yield without catalysts .
- Enzymatic catalysis : Enantioselective synthesis of β-chiral derivatives (80% yield, >99% ee) via ene reductases .
How do computational studies elucidate reaction mechanisms for malononitrile-based cyclizations?
Answer:
- DFT calculations : Model transition states for Michael addition-cyclization steps, explaining regioselectivity in pyrano-pyrimidine formation .
- Molecular docking : Predicts enzyme-substrate interactions in enantioselective syntheses .
- Kinetic isotope effects : Validate rate-determining steps (e.g., hydrazine attack on α,β-unsaturated nitriles) .
What green chemistry approaches optimize malononitrile reactions while minimizing environmental impact?
Answer:
- Biocatalysts : Lemon juice or Fe₃O4-based nanocomposites replace toxic solvents/catalysts, achieving >85% yield in aqueous media .
- Solvent-free conditions : Ball-milling or melt reactions eliminate waste .
- Renewable solvents : Ethanol or glycerol enhance sustainability without compromising efficiency .
How can researchers resolve contradictions in reported biological activity data for malononitrile derivatives?
Answer:
- Standardized assays : Use CLSI/MIC guidelines to ensure reproducibility in antimicrobial studies .
- Structure-activity relationships (SAR) : Correlate substituents (e.g., electron-withdrawing groups on benzofuran) with activity trends .
- Metabolite profiling : LC-MS identifies degradation products that may skew bioactivity results .
What are the challenges in characterizing malononitrile dimer intermediates, and how are they addressed?
Answer:
- Instability : Dimerizes reversibly; use low-temperature NMR (-40°C) or trapping agents (e.g., hydrazine) to stabilize intermediates .
- Ambiguity in tautomerism : X-ray crystallography confirms enamine vs. ketoenamine forms .
- Mass spectrometry : HRMS distinguishes dimers (m/z 144.13) from monomeric byproducts .
How does prebiotic chemistry inform the design of malononitrile derivatives for astrobiology studies?
Answer:
- Titan atmosphere simulations : Gas-phase reactions (e.g., C₂H₂ + HCN → malononitrile) model prebiotic synthesis .
- Heterocycle formation : Malononitrile’s role in nucleobase analogs (e.g., pyrimidines) under simulated hydrothermal conditions .
What methodologies enable the synthesis of enantiopure β-chiral malononitrile derivatives?
Answer:
- Photoenzymatic catalysis : Ene reductases with NADPH cofactors achieve >99% ee under blue light .
- Chiral auxiliaries : Evans’ oxazolidinones direct asymmetric Michael additions .
- Chiral HPLC : Resolves racemic mixtures post-synthesis .
How do solvent polarity and proticity affect malononitrile reactivity in heterocyclizations?
Answer:
- Polar aprotic solvents (DMF, THF) : Stabilize enolate intermediates, favoring cyclization over hydrolysis .
- Protic solvents (H₂O, MeOH) : Accelerate proton transfer but risk nitrile hydrolysis; buffered pH mitigates this .
- Ionic liquids : Enhance microwave absorption for faster reactions (e.g., 15-minute vs. 3-hour syntheses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
